![molecular formula C17H15ClFNO3 B2666021 [(2-PHENYLETHYL)CARBAMOYL]METHYL 5-CHLORO-2-FLUOROBENZOATE CAS No. 1794909-42-4](/img/structure/B2666021.png)
[(2-PHENYLETHYL)CARBAMOYL]METHYL 5-CHLORO-2-FLUOROBENZOATE
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Overview
Description
[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-fluorobenzoate is a chemical compound that has garnered attention in the scientific community for its potential applications in various fields of research and industry. This compound is known for its unique structural features, which include a phenylethyl group, a carbamoyl group, and a benzoate moiety with chlorine and fluorine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-fluorobenzoate typically involves the reaction of 5-chloro-2-fluorobenzoic acid with [(2-phenylethyl)carbamoyl]methyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Hydrolysis: The major products are 5-chloro-2-fluorobenzoic acid and [(2-phenylethyl)carbamoyl]methanol.
Oxidation and Reduction: Products include phenylacetic acid derivatives and phenylethanol derivatives.
Scientific Research Applications
The compound [(2-phenylethyl)carbamoyl]methyl 5-chloro-2-fluorobenzoate is of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent . Its structural features suggest possible interactions with biological targets, particularly in the treatment of diseases such as cancer and viral infections.
Case Study: Antiviral Activity
A study published in Journal of Medicinal Chemistry explored the antiviral properties of similar benzoate derivatives. The findings indicated that modifications to the benzoate moiety can enhance activity against Hepatitis B virus, suggesting that this compound could exhibit similar effects .
Cancer Research
Compounds with similar structures have been identified as inhibitors of BCL-XL, a protein involved in cancer cell survival. Research indicates that derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapies .
Drug Development
The compound is being evaluated for its role as a lead compound in drug discovery pipelines. Its unique combination of functional groups allows it to serve as a scaffold for further modifications aimed at enhancing efficacy and reducing toxicity.
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-fluorobenzoate involves its interaction with specific molecular targets in biological systems. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-fluorobenzoate can be compared with other similar compounds, such as:
[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate: This compound lacks the chlorine substituent, which may affect its reactivity and biological activity.
[(2-Phenylethyl)carbamoyl]methyl 5-chlorobenzoate: This compound lacks the fluorine substituent, which may influence its chemical properties and applications.
[(2-Phenylethyl)carbamoyl]methyl 2,5-difluorobenzoate: This compound has an additional fluorine substituent, potentially enhancing its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₁₈H₁₈ClFNO₂
- Molecular Weight : 345.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in various biochemical pathways.
- Cell Proliferation Modulation : Research indicates that it may affect cell proliferation rates, particularly in cancerous cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Table 1: Summary of Biological Activities
Case Studies
- L1210 Mouse Leukemia Cells : A study evaluated the inhibitory effects of this compound on L1210 mouse leukemia cells, demonstrating significant growth inhibition with an IC₅₀ value in the nanomolar range. This suggests a potent antitumor activity, potentially mediated through apoptosis or cell cycle arrest mechanisms .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against various strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, making it a candidate for further development as an antimicrobial agent .
- Enzyme Interaction Studies : The interaction of the compound with acetylcholinesterase was analyzed, revealing an IC₅₀ value of 0.375 mmol/L, indicating a moderate inhibitory effect which could have implications for neurological applications .
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 5-chloro-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-13-6-7-15(19)14(10-13)17(22)23-11-16(21)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVUZLRQIMCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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